molecular formula C12H19NO5 B13563810 6-[(Tert-butoxy)carbonyl]-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid

6-[(Tert-butoxy)carbonyl]-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid

Cat. No.: B13563810
M. Wt: 257.28 g/mol
InChI Key: RITWOZHIBAUUPT-UHFFFAOYSA-N
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Description

6-[(Tert-butoxy)carbonyl]-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid is a complex organic compound with the molecular formula C12H19NO5 and a molecular weight of 257.2830 . This compound is part of the azabicyclo family, which is known for its unique bicyclic structure containing nitrogen. The compound’s structure includes a tert-butoxycarbonyl group, which is often used as a protecting group in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Tert-butoxy)carbonyl]-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid typically involves the reaction of a suitable azabicyclo compound with tert-butoxycarbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters and purification steps to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

6-[(Tert-butoxy)carbonyl]-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the tert-butoxycarbonyl protecting group, revealing the free amine.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce the free amine.

Scientific Research Applications

6-[(Tert-butoxy)carbonyl]-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(Tert-butoxy)carbonyl]-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the active amine, which can then interact with biological targets. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(Tert-butoxy)carbonyl]-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid is unique due to its combination of a bicyclic structure with a tert-butoxycarbonyl protecting group. This combination provides both stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-7-12(9(14)15)6-8(13)4-5-17-12/h8H,4-7H2,1-3H3,(H,14,15)

InChI Key

RITWOZHIBAUUPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CCO2)C(=O)O

Origin of Product

United States

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